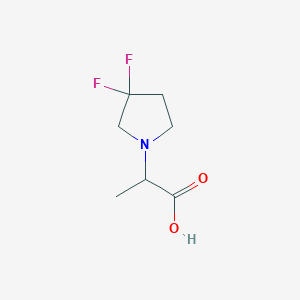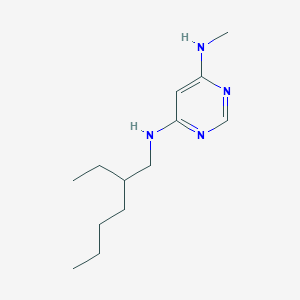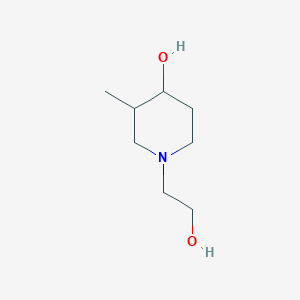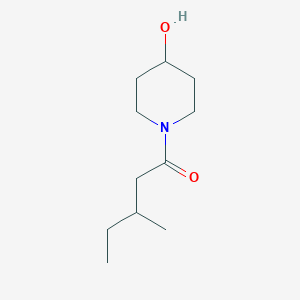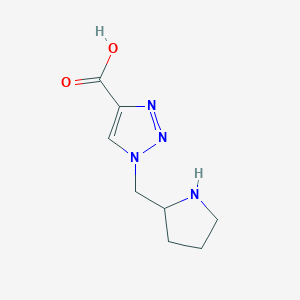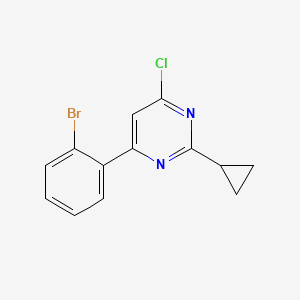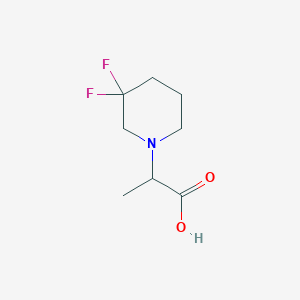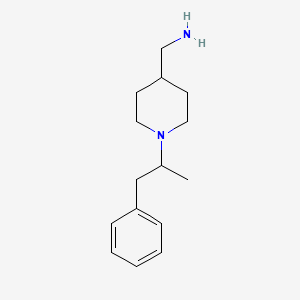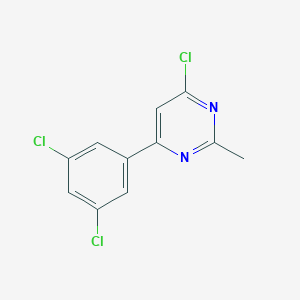
4-氯-6-(3,5-二氯苯基)-2-甲基嘧啶
描述
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H7Cl3N2 and its molecular weight is 273.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品应用
“4-氯-6-(3,5-二氯苯基)-2-甲基嘧啶”可能用于农用化学品的合成。 例如,三氟甲基吡啶与该化合物具有相似的结构单元,已广泛应用于农用化学品行业 。 它们主要用于保护作物免受害虫侵害 .
医药应用
该化合物也可能在制药行业中得到应用。 与它在农用化学品中的潜在用途类似,三氟甲基吡啶及其衍生物已被用于制药行业 。 包含三氟甲基吡啶部分的几种药物和兽药产品已获得市场批准,许多候选药物目前正在进行临床试验 .
脱硼反应
该化合物可用于脱硼反应。脱硼反应是一个硼基团被氢原子取代的过程。 该过程已用于δ-®-锥碱和吲哚利嗪 209B 的正式全合成 .
反马氏加氢甲基化
“4-氯-6-(3,5-二氯苯基)-2-甲基嘧啶”可能用于反马氏加氢甲基化反应。 这是一种有价值但未知的转化,已应用于甲氧基保护的 (-)-Δ8-四氢大麻酚和胆固醇 .
SARS-CoV-2 研究
该化合物可能用于与 SARS-CoV-2 相关的研究。 一种类似的化合物,4-氯-6(苯基氨基)-1,3,5-三嗪-2-基)氨基-4-(2,4 二氯苯基)噻唑-5-基-重氮基)苯,已被合成并研究其对两种 SARS-CoV-2 蛋白的潜在影响:3TNT 和 6LU7 .
作用机制
Target of Action
It has been reported that similar compounds have been studied for their interaction with sars-cov-2 proteins .
Mode of Action
It’s known that the compound’s interaction with its targets often results in changes at the molecular level, which can affect the function of the target proteins .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects that can influence the overall function of the organism .
Pharmacokinetics
It’s known that these properties can significantly impact the bioavailability of a compound .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, which can influence the overall function of the organism .
生化分析
Biochemical Properties
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular function. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in energy production and utilization within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
属性
IUPAC Name |
4-chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJBMJXHRCMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
